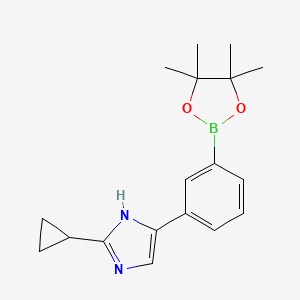
2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a complex organic compound that features a cyclopropyl group, a phenyl ring substituted with a dioxaborolane moiety, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
-
Step 1: Synthesis of the Boronic Acid Derivative
- The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be synthesized by reacting pinacol with boron trichloride in an inert atmosphere.
-
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
- The boronic acid derivative is then coupled with an aryl halide (such as 2-cyclopropyl-4-bromo-1H-imidazole) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
作用机制
The mechanism of action of 2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of the target protein.
相似化合物的比较
Similar Compounds
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
- 2-Cyclopropyl-4-bromo-1H-imidazole
Uniqueness
2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is unique due to the presence of both the cyclopropyl group and the dioxaborolane moiety, which confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
生物活性
2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₁₈BNO₂
- Molecular Weight : 245.13 g/mol
- CAS Number : 1321518-37-9
Structural Characteristics
The compound features a cyclopropyl group and a dioxaborolane moiety attached to an imidazole ring. The presence of these functional groups is significant as they influence the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SISO (Cervical Cancer) | 2.87–3.06 | Induces apoptosis |
| Compound B | RT-112 (Bladder Cancer) | 3.42–5.59 | Cell cycle arrest |
These findings suggest that structural modifications can enhance the cytotoxicity of imidazole derivatives against specific cancer types.
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, one study demonstrated that increasing concentrations of imidazole derivatives led to a significant rise in early and late apoptotic cell populations in cervical cancer cell lines .
Immunomodulatory Effects
Additionally, some derivatives exhibit immunomodulatory effects by influencing immune checkpoint pathways. In vitro assays using mouse splenocytes showed that certain compounds could rescue immune cells from PD-1/PD-L1 mediated inhibition . This suggests a dual role where these compounds not only target cancer cells but also modulate immune responses.
Study 1: Cytotoxicity Testing
A study conducted on a series of imidazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against human cancer cell lines. The most potent compound was found to have an IC₅₀ value significantly lower than that of standard chemotherapeutics like cisplatin .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of imidazole derivatives indicated that modifications at the phenyl ring significantly impacted biological activity. Specifically, introducing bulky lipophilic groups increased potency against specific cancer cell lines .
属性
分子式 |
C18H23BN2O2 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC 名称 |
2-cyclopropyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)14-7-5-6-13(10-14)15-11-20-16(21-15)12-8-9-12/h5-7,10-12H,8-9H2,1-4H3,(H,20,21) |
InChI 键 |
RRZXTVPYHMAQFP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















